1,3-Benzodioxole-5,6-dione

Description

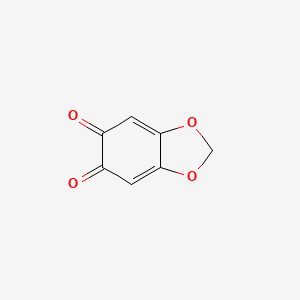

1,3-Benzodioxole-5,6-dione is a bicyclic organic compound featuring a benzene ring fused with a 1,3-dioxole moiety, substituted with two ketone groups at positions 5 and 6. The presence of the dioxole ring enhances stability and influences electronic properties, making it a scaffold of interest in medicinal and materials chemistry.

Properties

CAS No. |

21505-19-1 |

|---|---|

Molecular Formula |

C7H4O4 |

Molecular Weight |

152.10 g/mol |

IUPAC Name |

1,3-benzodioxole-5,6-dione |

InChI |

InChI=1S/C7H4O4/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2H,3H2 |

InChI Key |

LHDOEJNLNVXBJE-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=CC(=O)C(=O)C=C2O1 |

Origin of Product |

United States |

Preparation Methods

Oxidative Conversion from 5,6-Dihydroxy-1,3-benzodioxole

One classical approach involves the oxidation of 5,6-dihydroxy-1,3-benzodioxole to the corresponding quinone, 1,3-benzodioxole-5,6-dione.

- Starting Material : 5,6-Dihydroxy-1,3-benzodioxole (CAS 21505-20-4)

- Oxidation Conditions : Sodium dithionite in a water-acetonitrile mixture at 20°C for 30 minutes.

- Yield : Approximately 76%

- Reference : Wawrzinek et al. (2013) demonstrated this efficient conversion with moderate yield, providing a straightforward synthetic route to the quinone derivative from the dihydroxy precursor.

This method is advantageous due to mild reaction conditions and relatively high yield. The sodium dithionite acts as a reducing agent, but in this context, it facilitates the oxidation step through redox cycling in aqueous media.

Chlorination and Subsequent Hydrolysis Using Sulfuryl Chloride

A more industrially relevant and scalable method involves chlorination of the benzene ring of a precursor compound using sulfuryl chloride, followed by hydrolysis steps to yield the this compound.

- Key Reagents : Sulfuryl chloride, triethylamine, di-tert-butyl dicarbonate.

- Reaction Conditions :

- Chlorination performed under nitrogen atmosphere at temperatures below 20°C.

- Addition of triethylamine and di-tert-butyl dicarbonate dropwise at 20°C or below.

- Stirring at 20–25°C for several hours.

- Workup involves multiple aqueous washes and concentration steps.

- Yields : High yields reported, for example, up to 93.4% for intermediate compounds; final quinone yields up to 97.3% after crystallization.

- Process Notes :

- The process involves careful temperature control to avoid side reactions.

- Multiple organic and aqueous phase separations and washes ensure purity.

- The method is suitable for large-scale production due to its reproducibility and high yields.

- Reference : European Patent EP 4 180 426 A1 details this method, emphasizing industrial applicability and improved purity compared to older chlorination methods using N-chlorosuccinimide or chlorine gas.

This method is notable for its use of sulfuryl chloride, which provides a cleaner chlorination step with fewer impurities and better control.

Summary Table of Preparation Methods for this compound

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole-5,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert it to hydroquinones.

Substitution: It can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Palladium catalysts, along with bases like potassium carbonate, are typically employed in substitution reactions.

Major Products Formed

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Various arylated derivatives

Scientific Research Applications

1,3-Benzodioxole-5,6-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Benzodioxole-5,6-dione and its derivatives varies depending on the application:

Auxin Receptor Agonists: These compounds bind to the TIR1 receptor in plants, enhancing root growth by promoting auxin-related signaling pathways.

Anti-Tumor Agents: In cancer treatment, the compound’s derivatives inhibit the thioredoxin system, inducing oxidative stress and apoptosis in tumor cells.

Comparison with Similar Compounds

Structural Analogues

A. Benzo[a]phenazine-5,6-dione (CAS 13742-05-7)

- Structure : A phenazine core fused with a benzene ring and two ketone groups at positions 5 and 6.

- Applications : Likely used in dye synthesis or as redox-active molecules due to its extended conjugation system.

- Safety : Requires stringent handling protocols (e.g., artificial respiration if inhaled) due to respiratory hazards .

B. Dihydroxypyrido-pyrazine-1,6-dione Derivatives

- Structure: Bicyclic pyrido-pyrazine with hydroxyl and ketone groups.

- Synthesis: Derived from bicyclic pyrimidinones via amide-to-azole substitutions, enhancing metal-binding capacity .

C. Dipyrano Chromene Diones (e.g., Compounds 82–95)

- Structure : Complex fused chromene systems with multiple hydroxyl and ketone groups. Identified in Smilax glabra, these natural products may exhibit antioxidant or anti-inflammatory properties .

- Complexity : Higher molecular weight and stereochemical diversity compared to 1,3-Benzodioxole-5,6-dione, influencing bioavailability .

Functional Group Comparison

Reactivity and Stability

- This compound Derivatives: The dioxole ring stabilizes adjacent ketones, enabling quinone formation (e.g., Nepenthone-A dimethylether via hydroxyacetone reaction) .

- Pyrido-pyrazine-1,6-diones : Azole substitutions improve metabolic stability and metal-binding, critical for pharmacokinetics .

- Dipyrano Chromene Diones: Hydroxyl groups facilitate hydrogen bonding, enhancing solubility and interaction with biological targets .

Biological Activity

1,3-Benzodioxole-5,6-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, particularly in anticancer and insecticidal activities.

Chemical Structure and Properties

This compound features a unique benzodioxole framework that contributes to its biological activity. Its molecular formula is CHO, with a molecular weight of 178.14 g/mol. The compound's structure allows for interactions with various biological targets, enhancing its pharmacological potential.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can lead to:

- Inhibition of Enzymatic Activity : The compound can inhibit enzymes involved in critical metabolic pathways.

- Induction of Apoptosis : It has been shown to promote programmed cell death in cancer cells by disrupting mitochondrial membrane potential and affecting DNA synthesis .

- Antioxidant Activity : The compound exhibits properties that can neutralize free radicals, potentially protecting cells from oxidative stress .

Anticancer Activity

Several studies have evaluated the anticancer potential of 1,3-benzodioxole derivatives:

- Cytotoxic Effects : A derivative known as 4-(1,3-benzodioxol-5-yl)-1-thiosemicarbazide demonstrated significant cytotoxic effects against A549 human lung adenocarcinoma and C6 rat glioma cell lines. This compound increased apoptosis rates and inhibited DNA synthesis in these cancer cells .

- Mechanistic Insights : Docking studies suggest that certain derivatives may inhibit SIRT1, a protein involved in regulating cellular processes such as aging and apoptosis . This inhibition correlates with observed anticancer effects.

Insecticidal Activity

The 1,3-benzodioxole group has been identified as a key pharmacophore for insecticidal activity:

- Larvicidal Effects : Compounds derived from 1,3-benzodioxole have shown effective larvicidal activity against Aedes aegypti, a vector for various viruses. Notably, one compound exhibited LC50 values indicating significant potency while demonstrating low toxicity to mammalian cells .

Summary of Biological Activities

| Activity Type | Compound | Target Organism/Cell Line | IC50/LC50 Values | Observations |

|---|---|---|---|---|

| Anticancer | 4-(1,3-Benzodioxol-5-yl)-1-thiosemicarbazide | A549 (Human Lung Adenocarcinoma) | IC50 not specified | Induces apoptosis; inhibits DNA synthesis |

| C6 (Rat Glioma) | IC50 not specified | Inhibits mitochondrial membrane potential | ||

| Insecticidal | 3,4-(methylenedioxy) cinnamic acid | Aedes aegypti | LC50 = 28.9 ± 5.6 μM | Low toxicity towards human cells |

Case Study 1: Anticancer Activity Evaluation

A study synthesized several benzodioxole derivatives and assessed their cytotoxicity against various cancer cell lines. The most promising derivative (4-(1,3-benzodioxol-5-yl)-1-thiosemicarbazide) showed significant anticancer activity with low toxicity toward healthy NIH/3T3 cells .

Case Study 2: Insecticidal Efficacy

Research focused on synthesizing and evaluating the larvicidal activity of benzodioxole derivatives against Aedes aegypti. One compound demonstrated effective larvicidal properties with minimal cytotoxicity to mammalian cells at higher concentrations .

Q & A

Q. What are the established synthetic routes for 1,3-Benzodioxole-5,6-dione, and how do reaction conditions influence yield and purity?

The synthesis of this compound derivatives typically involves oxidation or functionalization of precursor compounds. For example, 1,3-Benzodioxole-5,6-dicarboxaldehyde can be prepared under mild conditions using hydroxyacetone, followed by methylation to yield quinone derivatives . Key factors include temperature control (to avoid side reactions) and solvent selection (e.g., ethanol for reflux reactions). Characterization via NMR and IR spectroscopy is critical to confirm product identity and purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and its derivatives?

- IR Spectroscopy : Identifies functional groups like carbonyl (C=O) and dioxole ring vibrations. For example, carbonyl stretches in diones appear at 1650–1750 cm⁻¹ .

- NMR (¹H/¹³C) : Distinguishes aromatic protons and carbons in the benzodioxole framework. Coupling patterns in ¹H NMR help confirm substituent positions .

- LC-MS/PDA UV : Detects impurities and degradation products. A validated HPLC method with photodiode array (PDA) detection can resolve degradation peaks under stress conditions (e.g., heat, UV light) .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in quinone formation?

Reaction pathways can be studied using kinetic profiling and intermediate trapping. For instance, the reaction of 1,3-Benzodioxole-5,6-dicarboxaldehyde with hydroxyacetone proceeds via aldol condensation, followed by oxidation to form quinones. Methylation of intermediates (e.g., using dimethyl sulfate) stabilizes the quinone structure, as confirmed by mass spectrometry and comparative NMR analysis . Mechanistic studies should include time-resolved UV-Vis spectroscopy to track intermediate species .

Q. What advanced analytical strategies address contradictions in impurity profiles across different synthetic batches?

Contradictions often arise from varying reaction conditions or starting materials. A stepwise approach includes:

- Forced Degradation Studies : Expose the compound to stress conditions (50°C for 1 hour, UV light, 1M HCl/NaOH) to simulate degradation pathways and identify labile functional groups .

- LC-MS with Peak Purity Analysis : Combine high-resolution mass spectrometry with PDA UV to confirm impurity structures and ensure method specificity .

- Synthesis Comparison : Compare impurity profiles from different routes (e.g., oxidation vs. coupling reactions) to isolate route-specific byproducts .

Q. How do steric and electronic effects influence the reactivity of this compound in multicomponent reactions?

The electron-deficient carbonyl groups in the dione enhance electrophilicity, facilitating nucleophilic attacks. Steric hindrance from substituents (e.g., methoxy groups at the 4,7-positions) can direct regioselectivity in reactions. Computational modeling (DFT) and X-ray crystallography of intermediates provide insights into transition states and molecular packing effects .

Q. What methodologies ensure robust validation of analytical methods for this compound in complex matrices?

A validated method must demonstrate:

- Specificity : Resolve the target compound from degradation products and matrix interferences .

- Linearity and Accuracy : Use calibration curves spanning 50–150% of the target concentration, with recovery rates ≥98% .

- Precision : Repeatability testing (RSD ≤2% for retention times) under intraday and interday conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.